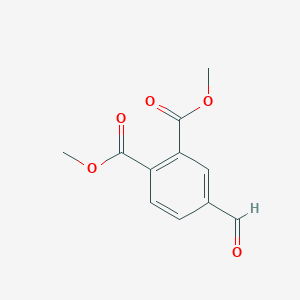

Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate” is an organic compound. The “(Z)” in its name indicates the configuration of the double bond, based on the Cahn-Ingold-Prelog priority rules .

Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through processes like esterification or coupling reactions .Chemical Reactions Analysis

Esters, like the compound , can undergo a variety of reactions, including hydrolysis, reduction, and reactions with Grignard reagents .Physical And Chemical Properties Analysis

Physical and chemical properties such as solubility, melting point, boiling point, and reactivity can be determined through experimental procedures .Scientific Research Applications

Drug Delivery Systems

Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate has potential applications in drug delivery systems. It can be used to modify the solubility and delivery mechanisms of drugs, enhancing their efficacy and stability . For instance, it can be incorporated into dendrimer-based drug delivery systems, which are highly branched, star-shaped macromolecules with potential applications in targeted drug delivery .

Nanomaterial Synthesis

This compound is also relevant in the synthesis of nanomaterials. It can act as a precursor or stabilizing agent in the formation of nanoscale structures, which are crucial in various technological applications, including electronics, catalysis, and materials science .

Electrochemistry

In electrochemistry, Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate could be used as a solvent or electrolyte component to enhance the performance of electrochemical cells. Its properties may contribute to the stability and efficiency of electrochemical reactions .

Natural Product Extraction

The compound’s unique properties may make it suitable for the extraction of natural products. It could be used to extract bioactive compounds from plant materials, which are essential in the pharmaceutical, food, and cosmetic industries .

Trace Metal Determination

Ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate might be utilized in methodologies for the determination of trace metals. Its chemical structure could allow for the selective binding and extraction of metal ions, facilitating their analysis and quantification .

Green Chemistry

Lastly, this compound could play a role in green chemistry applications. It might serve as an alternative to more hazardous solvents, contributing to safer and more environmentally friendly chemical processes .

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

ethyl (Z)-3-cyclopropyl-4,4-difluorobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12F2O2/c1-2-13-8(12)5-7(9(10)11)6-3-4-6/h5-6,9H,2-4H2,1H3/b7-5- |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWIOFYHXAQIWCN-ALCCZGGFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=C(C1CC1)C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C(/C1CC1)\C(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-cyclopropyl-4,4-difluorobut-2-enoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(furan-2-ylmethyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide](/img/structure/B2944138.png)

![5-(2-methoxyethyl)-2-phenyl-7-(4-(thiophene-2-carbonyl)piperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2944141.png)

![1-[4-(Acetylamino)phenyl]-1-cyclobutanecarboxylic acid](/img/structure/B2944146.png)

![Methyl 2-[6-(2-methoxyphenyl)-4-methyl-1,3-dioxo-7,8-dihydropurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2944148.png)

![1-((3,4-Difluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2944149.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2944151.png)